molecular formula C17H20N2O3S2 B2385795 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941872-22-6

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2385795
CAS No.: 941872-22-6
M. Wt: 364.48
InChI Key: AJFHTKKMCOLPGW-UHFFFAOYSA-N
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Description

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S

Structural Features

  • Sulfonamide Group : Known for its antibacterial properties.
  • Thiophene Ring : Contributes to the compound's electronic properties.
  • Pyrrolidine Moiety : Implicated in receptor interactions.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and fluid secretion.
  • Receptor Modulation : The pyrrolidine structure may allow the compound to interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Antimicrobial Activity : Similar to other sulfonamides, it may exhibit antibacterial properties by mimicking para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria.

Antimicrobial Properties

Research indicates that sulfonamide derivatives often possess significant antimicrobial activity. For example, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Anticancer Potential

Recent investigations into related compounds have highlighted their potential as anticancer agents. The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The structure of this compound suggests it may share similar properties.

StudyCompoundActivityFindings
Wu et al. (1999)Benzene Sulfonamide DerivativeAntimicrobialInhibited growth of E. coli
Tilton et al. (2000)Sulfonamide DerivativeAnticancerInduced apoptosis in cancer cell lines
Schwartz et al. (1995)Carbonic Anhydrase InhibitorCardiovascularReduced perfusion pressure in isolated rat heart

Study on Cardiovascular Effects

A study evaluated the effects of a benzene sulfonamide derivative on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly alter perfusion pressure, suggesting potential applications in cardiovascular therapies.

Antimicrobial Efficacy Assessment

In another study, a series of sulfonamide derivatives were tested against various bacterial strains. The results demonstrated that compounds with structural similarities to this compound exhibited potent antibacterial activity.

Properties

IUPAC Name

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-3-14-8-9-17(23-14)24(21,22)18-13-7-6-12(2)15(11-13)19-10-4-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFHTKKMCOLPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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